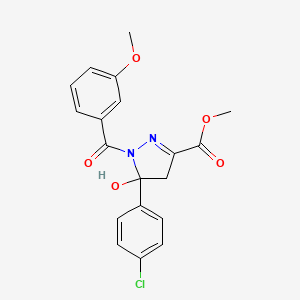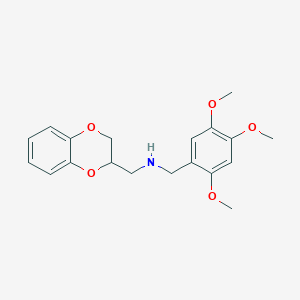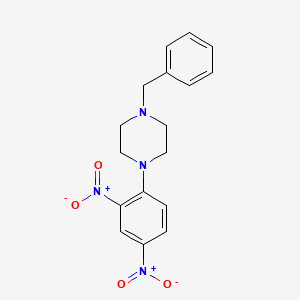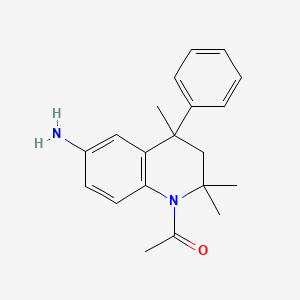![molecular formula C17H19FO3 B4986071 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been extensively studied for its effects on metabolism, energy expenditure, and endurance.
Mécanisme D'action
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy expenditure. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and fat burning. Additionally, activation of PPARδ has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, reduced inflammation, and enhanced endurance. In animal studies, this compound has been shown to increase fat burning and improve glucose tolerance, leading to improved metabolic health. Additionally, this compound has been shown to increase endurance and reduce fatigue, making it a potential candidate for sports performance enhancement.
Avantages Et Limitations Des Expériences En Laboratoire
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its high potency and specificity for PPARδ activation. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying metabolic and energy-related processes. However, this compound also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene, including further exploration of its potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. Additionally, there is a need for further studies on the long-term safety and potential side effects of this compound, as well as the development of more potent and selective PPARδ agonists. Finally, there is a need for the development of more reliable and sensitive assays for measuring PPARδ activation and downstream effects of this compound.
Méthodes De Synthèse
The synthesis of 1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-methoxyphenol with 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to an amine and the subsequent reaction with 4-(4-bromobutoxy)benzyl bromide. The resulting product is then treated with hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene has been studied extensively for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment. In sports, this compound has been shown to enhance endurance and increase fat burning, making it a popular choice among athletes. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce inflammation, making it a promising candidate for the treatment of type 2 diabetes and obesity. In cancer treatment, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO3/c1-19-14-8-10-15(11-9-14)20-12-4-5-13-21-17-7-3-2-6-16(17)18/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJAZGPFXCLPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)



![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)

![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)
![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4986070.png)
![1-(4-chlorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986077.png)